Structural and Regiochemical Differentiation from 2-Methyl and 4-Methyl Piperidine Isomers
The target compound (3-methylpiperidine regioisomer, CAS 842971-20-4) is constitutionally distinct from its closest commercially available analogs: the 2-methylpiperidine isomer (CAS 847858-83-7) and the 4-methylpiperidine isomer (CAS 844448-98-2). While all three share the same molecular formula (C23H25NO3) and monoisotopic mass (363.1834 Da) , the position of the methyl substituent on the piperidine ring alters the three-dimensional orientation of the basic nitrogen and hydrophobic methyl group within a binding pocket. In a related study on chromone-derived ATR kinase inhibitors, SAR analysis demonstrated that the position of substituents on the terminal piperidine ring directly modulated inhibitory potency [1]. This regiochemical non-equivalence means that using a 2-methyl or 4-methyl isomer in a SAR study or screening campaign without accounting for the positional difference will yield non-substitutable structure-activity data.
| Evidence Dimension | Positional isomerism of methylpiperidine moiety |
|---|---|
| Target Compound Data | 3-methylpiperidin-1-ylmethyl at C-8 of chromone core. Molecular Formula: C23H25NO3; Monoisotopic Mass: 363.1834 Da. CAS 842971-20-4. |
| Comparator Or Baseline | Comparator 1: 2-methylpiperidin-1-ylmethyl isomer (CAS 847858-83-7). Comparator 2: 4-methylpiperidin-1-ylmethyl isomer (CAS 844448-98-2). Both have identical molecular formula and mass. |
| Quantified Difference | Regiochemical: methyl position at C-3 vs. C-2 vs. C-4 on the piperidine ring. This difference is categorical, not a continuous variable, but drives different 3D pharmacophores. |
| Conditions | Structural analysis based on chemical identity and known SAR for chromone-ATR kinase inhibitors [1]. |
Why This Matters
This confirms that procurement of the correct regioisomer is a non-negotiable requirement for the integrity of any SAR, hit-validation, or drug discovery workflow involving this chemical series.
- [1] Frasinyuk, M., et al. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules 2022, 27, 4637. View Source
